molecular formula C20H20N4O2 B2384236 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899954-06-4

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2384236
CAS No.: 899954-06-4
M. Wt: 348.406
InChI Key: BSIWGSSXOXJEAM-UHFFFAOYSA-N
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Description

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is being explored for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Studies: The compound’s interactions with various enzymes and receptors are of interest in understanding its biological activity and potential therapeutic uses.

    Chemical Research: Its complex structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide stands out due to its combination of a piperidine ring, a pyridazine ring, and a furan ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(18-5-4-14-26-18)21-16-8-6-15(7-9-16)17-10-11-19(23-22-17)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIWGSSXOXJEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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